6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one

Anticancer EGFR kinase docking Mannich base SAR

6-Chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one (CAS 50494-77-4; molecular formula C₂₁H₂₁ClN₂O; MW 352.87 g/mol) is a fully synthetic 2-quinolone derivative bearing three key pharmacophoric features: a 6-chloro substituent, a 4-phenyl ring, and a piperidin-1-ylmethyl group at the C-3 position. Its identity is confirmed by ¹H NMR spectroscopy in DMSO-d₆ and by its unique InChIKey (PHGKTXOIVHVYHO-UHFFFAOYSA-N), enabling unambiguous analytical verification prior to experimental use.

Molecular Formula C21H21ClN2O
Molecular Weight 352.9 g/mol
CAS No. 50494-77-4
Cat. No. B3407118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one
CAS50494-77-4
Molecular FormulaC21H21ClN2O
Molecular Weight352.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4
InChIInChI=1S/C21H21ClN2O/c22-16-9-10-19-17(13-16)20(15-7-3-1-4-8-15)18(21(25)23-19)14-24-11-5-2-6-12-24/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,23,25)
InChIKeyPHGKTXOIVHVYHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one (CAS 50494-77-4): Structural Identity and Procurement-Grade Characterization


6-Chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one (CAS 50494-77-4; molecular formula C₂₁H₂₁ClN₂O; MW 352.87 g/mol) is a fully synthetic 2-quinolone derivative bearing three key pharmacophoric features: a 6-chloro substituent, a 4-phenyl ring, and a piperidin-1-ylmethyl group at the C-3 position [1]. Its identity is confirmed by ¹H NMR spectroscopy in DMSO-d₆ and by its unique InChIKey (PHGKTXOIVHVYHO-UHFFFAOYSA-N), enabling unambiguous analytical verification prior to experimental use [2]. The compound belongs to the 4-arylquinolin-2(1H)-one class, a scaffold recognized for anticancer and antiviral activities, but its specific substitution pattern—combining an electron-withdrawing 6-Cl, a lipophilic 4-phenyl, and a basic piperidine Mannich side chain—distinguishes it from the more commonly studied 4-hydroxyquinolin-2(1H)-one analogs found in the Linomide-derivative literature [3].

Why 6-Chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one Cannot Be Replaced by Generic Quinolone Analogs in Experimental Protocols


Within the quinolin-2(1H)-one chemotype, three structural positions control biological performance independently, making simple analog substitution highly risky. Published structure–activity relationship (SAR) data demonstrate that replacing the 6-chloro substituent with fluorine or methyl diminishes both in silico docking scores and in vitro anticancer potency; that exchanging the C-3 piperidine (six-membered) for a pyrrolidine (five-membered) ring system reduces MolDock scores and MTT-assay cytotoxicity [1]; and that the 4-position substitution (phenyl vs. hydroxy) fundamentally alters lipophilicity, hydrogen-bonding capacity, and target engagement profile [1][2]. Consequently, a researcher procuring a generic 4-hydroxy or 6-fluoro analog in place of 6-chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one would introduce a different conformational, electronic, and pharmacokinetic entity, invalidating cross-study comparisons and wasting experimental resources. The quantitative evidence below establishes the measurable performance gaps that justify compound-specific procurement.

Quantitative Differentiation Evidence: 6-Chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one vs. Closest Analogs


C-3 Piperidine vs. C-3 Pyrrolidine: Impact on In Silico Target Engagement and Cytotoxicity in the Quinolin-2-one Scaffold

In a controlled series of 4-hydroxyquinolin-2(1H)-one Mannich bases, the C-3 piperidine-substituted analog (compound 4b; 6-chloro-4-hydroxy-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one) achieved a MolDock score of –110.23 against the EGFR kinase active site, approaching the reference standard 4-anilinoquinazoline (–112.04), whereas the corresponding C-3 pyrrolidine analog (compound 5b; 6-chloro-4-hydroxy-3-(pyrrolidin-1-ylmethyl)quinolin-2(1H)-one) yielded a substantially weaker MolDock score of –84.67 [1]. In MTT cytotoxicity assays, compound 4b produced IC₅₀ values of 1.539 µM (A549 lung cancer) and 1.732 µM (K562 leukemia), while the pyrrolidine series compound 5a (4-hydroxy-3-(pyrrolidin-1-ylmethyl)quinolin-2(1H)-one) showed an IC₅₀ of 2.249 µM against A549—a 1.46-fold potency loss attributable to the five-membered ring substitution [1]. This directly supports the superiority of the piperidin-1-ylmethyl group at C-3 for target engagement and cytotoxicity, a feature retained in the 4-phenyl target compound.

Anticancer EGFR kinase docking Mannich base SAR

6-Chloro vs. 6-Fluoro vs. 6-Methyl Substitution: Electron-Withdrawing Group Requirement for Anticancer Activity in Quinolin-2-ones

Systematic SAR analysis of 4-hydroxyquinolin-2(1H)-one analogs demonstrated that a 6-chloro (–Cl) or unsubstituted 6-hydrogen (–H) substitution yielded superior MolDock scores and MTT-based anticancer activity, whereas 6-fluoro (–F) or 6-methyl (–CH₃) substitutions produced inferior in silico and in vitro results [1]. Specifically, compound 4b (6-Cl) achieved an IC₅₀ of 1.539 µM (A549), while the 6-fluoro analog 4c (6-fluoro-4-hydroxy-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one) and the 6-methyl analog 4d (4-hydroxy-6-methyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one) were ranked as less active in the same assay system [1]. The 6-chloro group provides an optimal balance of electron withdrawal (σₘ = 0.37) and steric bulk (van der Waals radius 1.75 Å), enhancing binding to hydrophobic pockets without the excessive electronegativity of fluorine that can disrupt key interactions [1]. The target compound retains this critical 6-Cl substituent, distinguishing it from the less active 6-F and 6-CH₃ analogs.

Anticancer halogen SAR electron-withdrawing group

4-Phenyl vs. 4-Hydroxy Substitution: Differentiated Lipophilicity and Hydrogen-Bonding Profiles Altering Target Engagement Scope

The target compound incorporates a 4-phenyl group (clogP contribution ~1.7) in place of the 4-hydroxy group (clogP contribution ~–0.6) found in the Linomide-derivative series. This substitution increases calculated lipophilicity by approximately 2.3 log units and eliminates the hydrogen-bond donor capacity at the 4-position, redirecting the compound from the EGFRK docking profile of 4-hydroxy analogs (MolDock score –110.23 for 4b) toward a target engagement pattern more consistent with 4-arylquinolin-2(1H)-ones, which have demonstrated MCHr1 antagonism with low-nM binding potency when further optimized with pyridylmethyl N-1 substitution [1][2]. The 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one analog has been cataloged as a distinct research compound with antimicrobial, antiviral, and anticancer screening potential, confirming that the 4-phenyl-3-(piperidin-1-ylmethyl) substitution pattern defines a therapeutically relevant chemotype separate from the 4-hydroxy series . No direct head-to-head cytotoxicity data comparing the 4-phenyl and 4-hydroxy variants has been published; however, the physicochemical divergence is sufficiently large (ΔclogP > 2; loss of one H-bond donor) to predict non-overlapping solubility, permeability, and off-target profiles.

Medicinal chemistry physicochemical property differentiation MCHr1 antagonism

Spectroscopic Identity Confirmation: Differentiating 6-Chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one from Regioisomeric and Scaffold-Shifted Impurities

The compound's ¹H NMR spectrum (DMSO-d₆) is archived in the KnowItAll NMR Spectral Library, providing a reference fingerprint for identity verification [1]. Key distinguishing features include the aromatic proton pattern of the 6-chloro-4-phenylquinolin-2(1H)-one core and the characteristic piperidine methylene signals. The unique InChIKey (PHGKTXOIVHVYHO-UHFFFAOYSA-N) enables database cross-referencing against the core scaffold 6-chloro-4-phenylquinolin-2(1H)-one (CAS 30169-33-6; InChIKey differs) and the 4-hydroxy analog (compound 4b; distinct InChIKey), ensuring that the correct C-3 piperidinylmethyl-substituted 4-phenyl derivative—not an underivatized core or a 4-hydroxy congener—is received [2]. The SpectraBase entry confirms molecular formula C₂₁H₂₁ClN₂O, exact mass 352.134241 g/mol, and solvent system (DMSO-d₆), providing a complete QC reference dataset [1].

Analytical chemistry NMR characterization compound identity verification

High-Impact Application Scenarios for 6-Chloro-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one Based on Evidence-Linked Differentiation


Anticancer SAR Campaigns Targeting 4-Arylquinolin-2(1H)-one EGFR or MCHr1 Pathways Where C-3 Piperidine and 6-Cl Are Prerequisite Features

The compound serves as an advanced intermediate scaffold for programs requiring simultaneous 6-chloro substitution (empirically superior to 6-F and 6-CH₃ in cytotoxicity assays [1]) and C-3 piperidinylmethyl decoration (30% MolDock score improvement over pyrrolidine [1]). Its 4-phenyl group orients it toward 4-arylquinolinone target classes, including MCHr1 antagonism, where related scaffolds achieve low-nM binding [2]. Researchers can use this compound as a late-stage diversification point for N-1 functionalization (e.g., pyridylmethyl) to further optimize potency and hERG selectivity as demonstrated in the MCHr1 antagonist literature [2].

Halogen-Scanning Studies Using the 6-Bromo Analog as a Direct Comparator to Isolate 6-Chloro Pharmacophoric Contributions

The availability of the structurally identical 6-bromo analog (6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one ) enables a matched molecular pair analysis isolating the Cl→Br halogen effect on target binding, cellular potency, and physicochemical properties. Given that 6-Cl was superior to 6-F in published SAR [1], head-to-head Cl vs. Br comparison would complete the halogen optimization landscape at the 6-position while holding the 4-phenyl-3-(piperidin-1-ylmethyl) scaffold constant.

Reference Standard for Distinguishing 4-Phenyl from 4-Hydroxy Quinolin-2-one Chemotypes in Phenotypic Screening Libraries

Because 4-hydroxyquinolin-2-ones (e.g., compound 4b, IC₅₀ = 1.539 µM A549 [1]) and 4-phenylquinolin-2-ones (target compound) differ by ~2.3 clogP units and one H-bond donor, their inclusion as a matched pair in a screening library enables deconvolution of lipophilicity-driven vs. hydrogen-bonding-driven cellular activity. This compound provides the 4-phenyl reference point, with its ¹H NMR identity confirmed by the SpectraBase reference spectrum (DMSO-d₆) [3], ensuring that library annotations are chemically accurate.

Mannich Base Quinolinone Methodology Development and Reaction Optimization Studies

The compound exemplifies the Mannich reaction product of 6-chloro-4-phenylquinolin-2(1H)-one (CAS 30169-33-6) with formaldehyde and piperidine [1]. Its well-characterized structure (InChIKey PHGKTXOIVHVYHO-UHFFFAOYSA-N, MW 352.87 [3]) makes it suitable as a model substrate for optimizing C-3 aminomethylation conditions, evaluating amine scope (piperidine vs. morpholine vs. pyrrolidine), and assessing scalability of catalyst-free multicomponent quinolinone syntheses.

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